4-Hydroxybenzaldehyde oxime
Overview
Description
4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2 . It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids . It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins .
Synthesis Analysis
The synthesis of 4-Hydroxybenzaldehyde oxime involves the condensation of 4-hydroxyl benzaldehyde oxime (HBO), formaldehyde (F), and p-amino, p-nitro, p-hydroxy substituted acetophenones (A) under different conditions . The polymers synthesized from these reactions have shown excellent antifungal activities as well as good thermal stability .
Molecular Structure Analysis
The molecular weight of 4-Hydroxybenzaldehyde oxime is 137.14 . The IUPAC Standard InChI is InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H .
Chemical Reactions Analysis
4-Hydroxybenzaldehyde can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .
Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde oxime has a density of 1.2±0.1 g/cm3, a boiling point of 277.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 162.7±11.9 °C .
Scientific Research Applications
Anticancer Drug Design
4-Hydroxybenzaldehyde oxime: plays a significant role in the development of anticancer drugs. Its oxime moiety is crucial in enhancing the physicochemical properties and antitumor activities of various molecular frameworks. For instance, it has been involved in the design of 4-aminopyrimidine-5-carboxaldehyde oxime scaffolds, which show promising potency against the VEGFR family of kinases , a key target in cancer therapy .
Molecular Modelling and Docking Studies
In computational chemistry, 4-Hydroxybenzaldehyde oxime derivatives are used in molecular modeling and docking studies. These studies help predict the interaction between the oxime compounds and target proteins, providing insights into the mechanism of action and aiding in the optimization of drug candidates for better efficacy and reduced side effects .
Structure-Activity Relationship (SAR) Analysis
The oxime group in 4-Hydroxybenzaldehyde oxime is often explored in SAR studies to understand its impact on biological activity. By modifying the oxime group and observing changes in activity, researchers can identify the most effective structural features for therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxybenzaldehyde oxime is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a protein that plays a crucial role in the immune response and inflammation.
Mode of Action
It’s known that oximes, in general, can react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
4-Hydroxybenzaldehyde oxime is involved in the biosynthesis of phenolic compounds present in foods . It’s part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . Another pathway of vanillin biosynthesis starts from 4-coumaroyl-CoA forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation occurred forming 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from 4-hydroxybenzaldehyde .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxybenzaldehyde oxime reveal that it has a rapid absorption and low absolute bioavailability of 5.33% . After administration, it is widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
It’s known that the compound is rapidly metabolized into 4-hydroxybenzoic acid (4-hba) after administration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEARAFLOCEYHX-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzaldehyde oxime | |
CAS RN |
699-06-9 | |
Record name | 4-Hydroxybenzaldehyde oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzaldehyde oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial properties of 4-Hydroxybenzaldehyde oxime derivatives?
A1: While 4-Hydroxybenzaldehyde oxime itself has not been extensively studied for its antimicrobial activity, research indicates its derivatives demonstrate promising results. A study focusing on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime found that these compounds exhibited in vitro antifungal activity against Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. Furthermore, they demonstrated antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae []. Interestingly, esters with medium-length alkyl chains showed higher activity compared to their counterparts with longer alkyl chains [].
Q2: How does the structure of 4-Hydroxybenzaldehyde oxime-based polymers influence their properties?
A2: Research suggests that incorporating 4-Hydroxybenzaldehyde oxime into polymers significantly impacts their characteristics. For instance, terpolymers synthesized from 4-Hydroxybenzaldehyde oxime, formaldehyde, and various substituted acetophenones displayed molecular weights ranging from 2966 to 4390 g/mol with a polydispersity index between 1.40 and 1.45 []. These terpolymers also exhibited promising antimicrobial activity against various bacteria and fungi, surpassing the efficacy of standard drugs like ciprofloxacin and amphotericin-B [].
Q3: Is there information available about the thermal stability of 4-Hydroxybenzaldehyde oxime-based polymers?
A3: Yes, thermal analysis techniques have been employed to investigate the stability of these polymers. Thermogravimetric analysis (TGA) revealed an initial decomposition temperature of 200 °C for 4-Hydroxybenzaldehyde oxime-based terpolymers []. Additionally, differential scanning calorimetry (DSC) measurements indicated softening temperatures (Ts) ranging from 100 to 165.8 °C [].
Q4: Are there any insights into the crystal structure of 4-Hydroxybenzaldehyde oxime?
A4: Although limited information is available on the compound's interactions and downstream effects, research provides insight into its structural characteristics. A study successfully determined the crystal structure of anhydrous (E)-4-hydroxybenzaldehyde oxime at 122 K []. This information, although not directly revealing its mechanism of action, offers valuable insights for further investigations into its potential applications.
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